N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
Overview
Description
The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .
Molecular Structure Analysis
The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H
. This can be used to generate the molecular structure.
Scientific Research Applications
1. Neurotoxicity Assessment and Protective Effect on Cocaine-Induced Neurotoxicity
- Summary of Application : The LINS01 compounds were evaluated for their neurotoxicity and their protective potential on a cocaine model of dopamine-induced neurotoxicity using SH-SY5Y cell line culture .
- Methods of Application : Neurotoxicity was assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), lactate dehydrogenase (LDH), and automated cell counting with fluorescent dyes (acridyl orange and propidium iodide) assays . Concentration-response curves (CRCs) were performed for all LINS compounds and cocaine using MTT assay .
- Results or Outcomes : The results show that LINS series did not decrease cell viability after 48h of exposure—except for 100 µM LINS01018, which was discontinued from the study . When incubated with 2.5 mM cocaine (lethal concentration 50) for 48h, 10 µM of each LINS compound, metoclopramide (D2R antagonist) and haloperidol (D2R/D3R antagonist), ameliorated cocaine-induced neurotoxicity .
2. Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential
- Summary of Application : The LINS01 series of molecules were synthesized and evaluated as H3R and H4R ligands . They were found to have potential applications as anti-inflammatory agents .
- Methods of Application : The compounds were evaluated for their affinity for H3R and H4R using in vitro assays . Their functional activity was assessed using BRET assays to assess the functional activity of Gi1 coupling .
- Results or Outcomes : The N-allyl-substituted compound LINS01004 bears the highest affinity for H3R (pKi 6.40), while the chlorinated compound LINS01007 has moderate affinity for H4R (pKi 6.06) . All compounds have no intrinsic activity and act as antagonists of these receptors .
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOUGRRZVNMMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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